Regioisomeric Differentiation from the QSOX1 Inhibitor SBI-183: Methoxy Group Position
The most critical differential feature is the regioisomeric placement of the methoxy group. In the target compound, the methoxy group is on the pyrrolidine ring, whereas in the commonly used QSOX1 inhibitor SBI-183 (3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, CAS 625403-59-0), it resides on the benzamide ring [1]. This positional isomerism is known to alter electronic distribution and hydrogen-bonding capacity, directly impacting target engagement. While SBI-183 exhibits a Kd of 20 µM for QSOX1 [2], no equivalent binding data are publicly available for the target compound, representing a significant knowledge gap and a potential avenue for discovering QSOX1 inhibitors with divergent selectivity profiles.
| Evidence Dimension | Methoxy group location and target binding affinity |
|---|---|
| Target Compound Data | Methoxy on pyrrolidine ring; QSOX1 binding data not reported in public domain |
| Comparator Or Baseline | SBI-183 (methoxy on benzamide ring); QSOX1 Kd = 20 µM |
| Quantified Difference | Not quantifiable for target compound; structural difference implies potential for altered binding kinetics and selectivity |
| Conditions | QSOX1 enzyme binding assay (in vitro) |
Why This Matters
For researchers probing QSOX1 biology, the target compound offers a structurally distinct chemical starting point, potentially circumventing intellectual property or selectivity limitations associated with SBI-183.
- [1] IUPAC name comparison: N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide vs. 3-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide. Accessed via chemical databases. View Source
- [2] MedChemExpress. SBI-183 Product Datasheet. QSOX1 Kd = 20 µM. View Source
